molecular formula C12H10N2S2 B2369357 Naphthalene-1,4-dithiocarboxamide CAS No. 1347815-21-7

Naphthalene-1,4-dithiocarboxamide

Cat. No.: B2369357
CAS No.: 1347815-21-7
M. Wt: 246.35
InChI Key: RMVWFHNLLYPEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Naphthalene-Based Scaffolds in Advanced Chemistry

The naphthalene (B1677914) unit, consisting of two fused benzene (B151609) rings, is a well-established building block in the development of functional organic materials and biologically active molecules. rsc.orgenergyfrontier.us Its planar and electron-rich nature provides a rigid and predictable framework for the construction of larger, more complex architectures. The introduction of functional groups onto the naphthalene core can significantly influence its electronic and photophysical properties, making naphthalene derivatives valuable in the creation of organic solid-state laser dyes and semiconducting polymers. rsc.orgenergyfrontier.us The 1,4-substitution pattern, as seen in Naphthalene-1,4-dithiocarboxamide, offers a specific geometry that can be exploited in the design of linear polymers and other ordered molecular assemblies.

The Role of Dithiocarboxamide Functionalities in Ligand Design and Reactivity

The dithiocarboxamide group, -C(=S)NH₂, is the sulfur analogue of a carboxamide and is known for its interesting chemical reactivity and coordination properties. The presence of both sulfur and nitrogen atoms allows this group to act as a versatile ligand, capable of coordinating to various metal centers. Thioamides, a related class of compounds, are recognized for their diverse applications, and methods for their synthesis from dithiocarsters are well-documented. mdpi.com The dithiocarboxamide functionality can engage in hydrogen bonding and has the potential to form stable complexes, making it a valuable component in the design of supramolecular structures and coordination polymers.

Overview of Current Research Trajectories for this compound

While specific research on this compound is not yet widely published, its structure suggests several potential avenues for investigation. Based on the known properties of its constituent parts, researchers may explore its use as:

A building block for novel polymers: The two dithiocarboxamide groups could serve as reactive sites for polymerization reactions, potentially leading to new materials with interesting thermal or electronic properties.

A ligand in coordination chemistry: The sulfur and nitrogen atoms of the dithiocarboxamide groups are expected to be effective binding sites for metal ions, opening up possibilities for the creation of new metal-organic frameworks (MOFs) or coordination complexes with catalytic or sensory applications.

An intermediate in organic synthesis: The dithiocarboxamide groups could be chemically transformed into other functional groups, making this compound a potentially useful intermediate in the synthesis of more complex naphthalene derivatives.

The exploration of these and other research trajectories will be crucial in uncovering the full potential of this intriguing molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene-1,4-dicarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S2/c13-11(15)9-5-6-10(12(14)16)8-4-2-1-3-7(8)9/h1-6H,(H2,13,15)(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVWFHNLLYPEGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C(=S)N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1347815-21-7
Record name 1347815-21-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Strategies and Chemical Derivatization of Naphthalene 1,4 Dithiocarboxamide

Methodologies for the Chemical Synthesis of Naphthalene-1,4-dithiocarboxamide

Two primary retrosynthetic pathways can be proposed for the preparation of this compound:

Pathway A: Thionation of Naphthalene-1,4-dicarboxamide: This is the most direct and common method for synthesizing thioamides. It involves the conversion of the carbonyl oxygen atoms of Naphthalene-1,4-dicarboxamide to sulfur atoms. The precursor, Naphthalene-1,4-dicarboxamide, can be synthesized from Naphthalene-1,4-dicarboxylic acid via conversion to the diacyl chloride followed by amination.

Pathway B: Sulfhydrolysis of Naphthalene-1,4-dicarbonitrile: This pathway involves the reaction of Naphthalene-1,4-dicarbonitrile with a source of hydrogen sulfide (B99878). This method is often used for the synthesis of primary thioamides from nitriles. The starting dinitrile is accessible through methods like the Sandmeyer reaction from the corresponding diamine or by cyanation of a dihalo-naphthalene.

The table below outlines potential conditions for these synthetic transformations, extrapolated from general procedures for similar compounds.

Table 1: Proposed Synthetic Pathways and Conditions

Pathway Starting Material Intermediate Reagents & Conditions Target Molecule
A Naphthalene-1,4-dicarboxylic acid Naphthalene-1,4-diacyl chloride 1. SOCl₂ or (COCl)₂, reflux2. Excess NH₃ Naphthalene-1,4-dicarboxamide
Naphthalene-1,4-dicarboxamide - Lawesson's Reagent or P₄S₁₀, dry toluene (B28343) or THF, reflux This compound
B 1,4-Diaminonaphthalene Naphthalene-1,4-dicarbonitrile 1. NaNO₂, HCl2. CuCN, KCN Naphthalene-1,4-dicarbonitrile

The choice of reagents and catalysts is critical for the successful synthesis of this compound.

For the thionation pathway (Pathway A), Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is often preferred over phosphorus pentasulfide (P₄S₁₀). nih.govorganic-chemistry.orgenamine.netnumberanalytics.com Lawesson's Reagent is generally milder, more soluble in organic solvents, and often provides higher yields with fewer side products. organic-chemistry.org The reaction mechanism involves the formation of a reactive dithiophosphine ylide which attacks the carbonyl group, leading to a four-membered thiaoxaphosphetane intermediate. nih.gov The driving force for the reaction is the formation of a very stable P=O bond during the subsequent cycloreversion step. nih.govorganic-chemistry.org The reaction is typically carried out in anhydrous, high-boiling solvents like toluene or xylene under reflux.

In the sulfhydrolysis of dinitriles (Pathway B), the reaction is typically performed by passing hydrogen sulfide gas through a solution of the nitrile in a basic solvent like pyridine (B92270) or by using a solution of H₂S in a solvent like ethanol (B145695) with a base catalyst. The base, such as triethylamine (B128534) or pyridine, activates the hydrogen sulfide, facilitating its nucleophilic attack on the nitrile carbon.

Derivatization and Functionalization of this compound

While direct derivatization of this compound has not been specifically reported, strategies can be inferred from the known reactivity of the naphthalene (B1677914) core and the thioamide functional group. nih.govchemrxiv.org Such modifications are valuable for tuning the molecule's physical, chemical, and biological properties.

The naphthalene core is susceptible to electrophilic aromatic substitution, although the reactivity and regioselectivity will be heavily influenced by the two deactivating, meta-directing dithiocarboxamide groups. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely require harsh conditions and may lead to a mixture of products, with substitution anticipated at the 5- or 6-positions.

Alternatively, functionalization can be achieved by starting with an already substituted naphthalene precursor before the synthesis of the dithiocarboxamide groups. For instance, derivatives of Naphthalene-1,4-dione are frequently used as precursors for a wide range of substituted naphthalene compounds. rsc.orgnih.govresearchgate.net A substituted Naphthalene-1,4-dione could potentially be converted to a substituted Naphthalene-1,4-dinitrile or dicarboxylic acid, which would then be carried through the synthetic sequence to the final substituted dithiocarboxamide.

The thioamide groups themselves offer several handles for derivatization.

N-Functionalization: The primary thioamides possess N-H bonds that can be functionalized. For example, N-alkylation or N-arylation can be achieved by deprotonation with a suitable base followed by reaction with an alkyl or aryl halide. This would lead to a library of secondary or tertiary dithiocarboxamide analogs. A more advanced strategy involves the direct transamidation of thioamides, a process that exchanges the existing amino group for a different one. nih.gov This recently developed method often involves the activation of the thioamide with a group like N-Boc, enabling a chemoselective N-C(S) transacylation. nih.gov

S-Functionalization: The sulfur atom of the thioamide is nucleophilic and can be targeted by electrophiles. For example, reaction with alkyl halides can lead to the formation of thioimidate salts, which are themselves versatile intermediates for further transformations.

Heterocycle Formation: Thioamides are valuable precursors for the synthesis of sulfur- and nitrogen-containing heterocycles. chemrxiv.org For instance, reaction of this compound with α-haloketones could potentially lead to the formation of bis-thiazole derivatives fused to or substituted on the naphthalene core, a strategy commonly employed with simpler thioamides.

These derivatization strategies open avenues to a wide range of analogs and conjugates with potentially novel properties.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Naphthalene-1,4-dicarboxamide
Naphthalene-1,4-dicarboxylic acid
Naphthalene-1,4-diacyl chloride
Naphthalene-1,4-dicarbonitrile
1,4-Diaminonaphthalene
Naphthalene-1,4-dione
Lawesson's Reagent
Phosphorus pentasulfide
Thionyl chloride
Oxalyl chloride
Ammonia
Hydrogen sulfide
Pyridine
Triethylamine
Toluene

Advanced Structural Elucidation and Spectroscopic Characterization of Naphthalene 1,4 Dithiocarboxamide

X-ray Diffraction Studies on Naphthalene-1,4-dithiocarboxamide and Its Molecular Assemblies

X-ray diffraction serves as a powerful tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound and its assemblies, these studies offer critical insights into its solid-state conformation and packing.

Single Crystal X-ray Analysis of this compound

ParameterExpected Value
C=S Bond Length~1.68 Å
C-N Bond Length~1.33 Å
N-H Bond Length~0.86 Å
C-C (aromatic)~1.36-1.42 Å

Note: These values are estimations based on related structures and standard bond lengths.

Crystallographic Insights into Intermolecular Interactions of this compound

The intermolecular forces in the crystalline lattice of this compound would be dictated by a combination of hydrogen bonding and π-π stacking interactions. The amide (N-H) and thiocarbonyl (C=S) groups are prime candidates for forming a network of hydrogen bonds. Specifically, the N-H group can act as a hydrogen bond donor, while the sulfur and nitrogen atoms can act as acceptors.

Spectroscopic Signatures of this compound

Spectroscopy provides a detailed view of the electronic and vibrational states of a molecule. A combination of infrared, Raman, nuclear magnetic resonance, and electronic spectroscopy techniques offers a complete picture of the energetic landscape of this compound.

Vibrational Spectroscopy (FT-IR, Raman) of this compound

FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands. The C–H stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. libretexts.org The in-ring C–C stretching vibrations are expected between 1600-1400 cm⁻¹. libretexts.org The N-H stretching of the amide groups would likely be observed in the range of 3400-3200 cm⁻¹. A crucial band would be the C=S stretching vibration, which for thioamides, typically appears in the region of 850-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The C=S stretching vibration often gives a strong signal in the Raman spectrum. Studies on related naphthalene (B1677914) derivatives, such as 1,5-methylnaphthalene and 2,3-dimethyl naphthalene, have utilized both FT-IR and FT-Raman spectroscopy to perform detailed vibrational analysis, providing a basis for assigning the fundamental bands of this compound. nih.govnih.gov

Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H Stretch3400-3200
C-H (Aromatic) Stretch3100-3000 libretexts.org
C=C (Aromatic) Stretch1600-1400 libretexts.org
C-N Stretch~1425 scialert.net
C=S Stretch850-600
C-H "oop"900-675 libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Derivatives

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The protons on the naphthalene ring, being aromatic, are expected to resonate in the downfield region of the spectrum, typically between δ 6.5 and 8.0 ppm. researchgate.net The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the dithiocarboxamide groups. The amide protons (N-H) would likely appear as broad signals, with their chemical shift being dependent on the solvent and concentration.

¹³C NMR: The carbon atoms of the naphthalene ring are expected to show signals in the aromatic region of the ¹³C NMR spectrum, generally between δ 120 and 150 ppm. libretexts.orgresearchgate.net The carbon of the thiocarbonyl group (C=S) is significantly deshielded and would appear much further downfield, potentially in the range of δ 190-210 ppm.

NucleusTypical Chemical Shift (ppm)
¹H (Aromatic)6.5 - 8.0 researchgate.net
¹H (Amide)Variable, broad
¹³C (Aromatic)120 - 150 libretexts.orgresearchgate.net
¹³C (C=S)190 - 210

Electronic Absorption and Emission Spectroscopy of this compound Systems

UV-Visible Absorption: The electronic absorption spectrum of this compound is expected to be dominated by π-π* transitions within the naphthalene ring system. researchgate.net Naphthalene itself exhibits strong absorptions below 300 nm. omlc.org The presence of the dithiocarboxamide groups may lead to additional, lower energy transitions, potentially extending the absorption into the near-UV or even the visible region. The solvent environment can also influence the position of the absorption maxima. researchgate.net

Fluorescence Emission: Many naphthalene derivatives are known to be fluorescent. nih.govmdpi.com The emission properties of this compound would depend on the nature of its lowest excited state. If the lowest excited state is a π-π* state, fluorescence is likely. The emission wavelength would be longer than the absorption wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield, a measure of the efficiency of the emission process, would be a key parameter to characterize. For comparison, the fluorescence quantum yield of naphthalene is 0.23. omlc.org The introduction of substituents can significantly alter the fluorescence properties of the naphthalene core. rsc.org

Computational and Theoretical Investigations of Naphthalene 1,4 Dithiocarboxamide

Density Functional Theory (DFT) Studies on Naphthalene-1,4-dithiocarboxamide

No specific DFT studies on this compound were found in the available literature.

Electronic Structure and Molecular Orbital Analysis of this compound

Information regarding the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and molecular orbital composition for this compound is not available in published research.

Prediction of Spectroscopic Properties of this compound through DFT

There are no available DFT-based predictions for the spectroscopic properties (such as IR, UV-Vis, or NMR spectra) of this compound.

Molecular Dynamics Simulations for Conformational Analysis of this compound

No molecular dynamics simulation studies concerning the conformational flexibility, dihedral angle distributions, or stable conformers of this compound have been identified.

Quantum Chemical Approaches to this compound Reaction Mechanisms

There is no published research on the use of quantum chemical methods to investigate the reaction mechanisms involving this compound, including transition state analyses or reaction energy profiles.

Coordination Chemistry of Naphthalene 1,4 Dithiocarboxamide

Naphthalene-1,4-dithiocarboxamide as a Ligand in Transition Metal Complexes

This compound is a fascinating ligand in the realm of coordination chemistry, primarily due to the presence of the dithiocarbamate (B8719985) group, which is a prolific coordinating agent for a wide array of transition metals. The naphthalene (B1677914) backbone introduces steric and electronic modifications that can influence the properties and reactivity of the resulting metal complexes.

Coordination Modes and Denticity of this compound Ligands

The dithiocarbamate functionality (-NCS2-) is a versatile coordinating group. Dithiocarbamate anions are typically classified as bidentate ligands. wikipedia.org The two sulfur atoms can chelate to a single metal center, forming a stable four-membered ring. This is the most common coordination mode.

Another possibility is a bridging mode, where the two sulfur atoms of a single dithiocarbamate ligand coordinate to two different metal centers. This can lead to the formation of polynuclear complexes or coordination polymers. The bulky naphthalene group in this compound might sterically favor the formation of mononuclear complexes with a chelating bidentate coordination.

The denticity of the this compound ligand is primarily considered to be two, arising from the two sulfur atoms of the dithiocarbamate group. The nitrogen atom of the dithiocarbamate and the aromatic naphthalene ring are generally not involved in direct coordination to the metal center in typical dithiocarbamate complexes.

Coordination Mode Description Potential Influence of Naphthalene Moiety
Bidentate ChelatingThe two sulfur atoms bind to the same metal center.The steric bulk of the naphthalene group may favor this mode, leading to stable mononuclear complexes.
Bidentate BridgingThe two sulfur atoms bind to two different metal centers.Can lead to the formation of dinuclear or polynuclear structures.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of this compound metal complexes would likely follow a two-step process. First, the synthesis of the Naphthalene-1,4-dithiocarbamate salt, followed by its reaction with a suitable metal salt.

The ligand salt can be prepared by the reaction of 1,4-diaminonaphthalene with carbon disulfide in the presence of a base like sodium hydroxide. wikipedia.org

Step 1: Ligand Synthesis C10H6(NH2)2 + 2 CS2 + 2 NaOH → C10H6(NHCS2-Na+)2 + 2 H2O

Step 2: Complex Synthesis The resulting sodium salt of this compound can then be reacted with a variety of transition metal salts (e.g., chlorides, nitrates, sulfates) in a suitable solvent to yield the desired metal complex through a salt metathesis reaction. wikipedia.org

MCln + n NaS2CNH-C10H6-NHCS2Na → M(S2CNH-C10H6-NHCS2)n/2 + 2n NaCl

The characterization of these complexes would involve a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the dithiocarbamate ligand to the metal. A key indicator is the C-N stretching frequency, which is expected to be in the range of 1450-1550 cm-1, and the C-S stretching frequency around 950-1050 cm-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to characterize the organic backbone of the ligand and confirm the formation of the complex, especially for diamagnetic metal complexes.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry and electronic structure of the metal center.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal ion.

Geometric and Electronic Structures of this compound Coordination Compounds

The geometry of this compound coordination compounds is dictated by the coordination number and the electronic configuration of the central metal ion. Dithiocarbamate ligands can form stable complexes with various geometries, such as square planar, tetrahedral, or octahedral, depending on the metal ion. nih.gov

For example, with a divalent metal ion like Ni(II) or Cu(II) and two dithiocarbamate ligands, a square planar geometry is commonly observed. With a trivalent metal ion like Fe(III) or Co(III) and three ligands, an octahedral geometry is expected.

The electronic structure of these complexes is influenced by both the metal d-orbitals and the orbitals of the dithiocarbamate and naphthalene moieties. The sulfur atoms of the dithiocarbamate are soft donors, forming strong covalent bonds with soft metal ions. The π-system of the naphthalene ring can influence the electronic properties of the complex through space, potentially affecting the redox potential of the metal center.

Metal Ion Typical Coordination Number Expected Geometry
Ni(II), Cu(II), Pd(II), Pt(II)4Square Planar
Zn(II), Cd(II), Hg(II)4Tetrahedral
Fe(III), Co(III), Cr(III)6Octahedral

Applications of this compound Metal Complexes in Catalysis

Dithiocarbamate metal complexes have shown promise in various catalytic applications. nih.gov The presence of the naphthalene group in this compound could offer unique advantages in terms of catalyst stability, solubility, and electronic tuning.

This compound Complexes in Carbon Dioxide Activation

The activation of carbon dioxide (CO2) is a critical area of research for its utilization as a C1 feedstock. While direct evidence for CO2 activation by this compound complexes is not available, the general reactivity of metal complexes can provide insights. The nucleophilic sulfur atoms of the coordinated dithiocarbamate ligand could potentially attack the electrophilic carbon atom of CO2. This interaction could lead to the formation of a metal-bound thiocarbonate species, which is a key step in the catalytic conversion of CO2 into valuable chemicals. Theoretical studies have suggested that increasing the electron density on the active site can enhance CO2 reduction efficiency.

This compound-Based Catalysts for Organic Transformations

Metal dithiocarbamate complexes have been employed as catalysts in various organic transformations. encyclopedia.pub For instance, palladium-dithiocarbamate complexes have been investigated for their catalytic activity in C-C coupling reactions. The naphthalene moiety could play a role in π-stacking interactions with substrates, potentially influencing the selectivity of the catalytic reaction. The ability to tune the electronic properties of the metal center by modifying the substituents on the naphthalene ring could also be advantageous in optimizing catalytic performance.

Supramolecular Chemistry Involving Naphthalene 1,4 Dithiocarboxamide

Non-Covalent Interactions in Naphthalene-1,4-dithiocarboxamide Systems

While no specific data exists for this compound, the non-covalent interactions would be dictated by its two key components: the aromatic naphthalene (B1677914) core and the two thioamide functional groups.

There is no specific literature detailing the hydrogen bonding networks of this compound. However, the thioamide functional group (R-C(=S)NHR') has well-documented hydrogen bonding characteristics.

Donor and Acceptor Properties : The N-H protons of a thioamide are more acidic and thus stronger hydrogen bond donors compared to their amide counterparts. Conversely, the sulfur atom in a thioamide is a weaker hydrogen bond acceptor than the oxygen atom in an amide.

Potential Networks : In a hypothetical assembly of this compound, the two thioamide groups could form intermolecular N-H···S=C hydrogen bonds, leading to the formation of one-dimensional chains or more complex two- or three-dimensional networks. The planarity of the naphthalene core would influence the spatial arrangement of these bonds.

Specific studies on the π–π stacking and charge transfer interactions of this compound are not available. General principles for related systems are as follows:

π–π Stacking : The large, electron-rich surface of the naphthalene core is prone to π–π stacking interactions. These interactions, driven by dispersion forces and electrostatic interactions between the quadrupole moments of the aromatic rings, would likely play a significant role in the solid-state packing of the molecule, favoring offset or herringbone arrangements.

Charge Transfer : The naphthalene ring can act as an electron donor in charge-transfer complexes with suitable electron acceptors. The thioamide group, with its polarizable C=S bond, could also participate in or modulate these electronic interactions. However, without experimental or computational data, the nature of these interactions remains speculative.

Host-Guest Chemistry and Molecular Recognition with this compound Derivatives

There is no published research on the host-guest chemistry or molecular recognition properties of this compound or its derivatives. For such studies to be conducted, the molecule would typically need to be incorporated into a larger, pre-organized macrocyclic or cage-like structure.

No binding affinity or selectivity studies for this compound with any type of guest molecule (cations, anions, or neutral species) have been reported in the scientific literature. The thioamide's sulfur atom could theoretically act as a soft Lewis base to coordinate with soft metal cations, while the N-H groups could potentially bind anions through hydrogen bonding, but this has not been experimentally verified for this compound.

Bioinorganic Chemistry and Biological Interactions of Naphthalene 1,4 Dithiocarboxamide

Investigation of Biological Activities of Naphthalene-1,4-dithiocarboxamide Derivatives (In Vitro Studies)

In vitro studies of naphthalene (B1677914) derivatives have demonstrated a broad range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. mdpi.com The biological action of naphthalene compounds is often linked to their metabolites, which can form covalent bonds with cellular proteins, thereby influencing various biochemical pathways. mdpi.com

Enzyme Inhibition Potency of this compound Analogs

While direct studies on the enzyme inhibition of this compound are not extensively documented, research on related naphthalene derivatives provides significant insights. For instance, a new series of sulphonamide derivatives featuring a naphthalene moiety has been synthesized and evaluated for their ability to inhibit tubulin polymerization. nih.gov One particular compound, possessing a naphthalen-1-yl group, demonstrated potent antiproliferative activity against MCF-7 and A549 cancer cell lines, with IC50 values of 0.51 ± 0.03 µM and 0.33 ± 0.01 µM, respectively. nih.gov This compound was identified as a microtubule-destabilizing agent with an IC50 value of 2.8 µM in a tubulin polymerization assay. nih.gov

Furthermore, certain anilino-1,4-naphthoquinone derivatives have been investigated as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov The dithiocarbamate (B8719985) functional group, present in this compound, is known for its metal-chelating properties, which can be crucial for inhibiting metalloenzymes.

Molecular Mechanisms Underlying Biological Responses to this compound

The molecular mechanisms of naphthalene derivatives are diverse. For the aforementioned sulphonamide derivatives, the potent anticancer activity was linked to their ability to bind to the colchicine-binding site of tubulin, leading to a disruption of the microtubule network. nih.gov This interference with microtubule dynamics ultimately arrests the cell cycle in the G2/M phase and induces apoptosis in cancer cells. nih.gov

In the case of naphthoquinone derivatives, a proposed mechanism for their anticancer effects involves the disruption of cellular glucose metabolism. One study identified a 1,4-naphthoquinone (B94277) derivative, BH10, that exhibits selective cytotoxicity towards cancer cells. nih.gov This compound was found to increase the cellular oxygen consumption rate by targeting mitochondrial redox defense in cancer cells, which in turn leads to increased glucose oxidation and inhibition of glycolysis, ultimately causing cancer cell necrosis. nih.gov The toxic manifestations of naphthalene are generally associated with its oxidative metabolism to products like quinones, which can lead to glutathione (B108866) depletion, lipid peroxidation, and DNA fragmentation. nih.gov

This compound as Bioinorganic Mimics

The dithiocarbamate moiety in this compound suggests its potential to act as a bioinorganic mimic. Dithiocarbamates are well-known chelating agents for a variety of metal ions. This ability to coordinate with metal ions is central to the function of many enzymes. By mimicking the binding site of a metalloenzyme, this compound or its metal complexes could potentially modulate the activity of these enzymes. The interaction with metal ions can also be a key factor in the compound's redox activity and its ability to generate or scavenge reactive oxygen species.

Antioxidant Properties and Redox Activity of this compound and its Complexes

The antioxidant properties of naphthalene derivatives have been a subject of investigation. The toxic effects of naphthalene are often linked to oxidative stress, and various antioxidants have been shown to offer protection. nih.gov Studies on dithiocarbamic flavanones have highlighted the role of the dithiocarbamate moiety in their antioxidant activity. nih.gov The presence of this group can contribute to the stability of free radical intermediates, thereby enhancing the compound's radical scavenging capabilities. nih.gov

The redox activity of naphthoquinones is a key aspect of their biological function. These compounds can undergo redox cycling to generate reactive oxygen species, which can be cytotoxic to cancer cells. Conversely, they can also exhibit antioxidant properties by scavenging free radicals. The specific cellular environment dictates whether a pro-oxidant or antioxidant effect predominates.

Antimicrobial Efficacy of this compound Compounds (In Vitro Assays)

Naphthalene derivatives have shown considerable promise as antimicrobial agents. researchgate.net For example, newly synthesized dihydroxynaphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs) have demonstrated a wide spectrum of antibacterial activity, in some cases superior to commercially available antiseptics. mdpi.com These compounds were found to cause severe membrane damage to both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria. mdpi.com

Furthermore, a series of naphthalene-1,4-dione derivatives were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Several of these compounds exhibited significant activity, with the most potent ones showing a minimum inhibitory concentration (MIC) of 3.13 µg/mL and achieving 99% growth inhibition. nih.gov The broad antimicrobial potential of naphthalene derivatives extends to antifungal activity as well. researchgate.net

Applications of Naphthalene 1,4 Dithiocarboxamide in Materials Science

Fabrication of Functional Materials Incorporating Naphthalene-1,4-dithiocarboxamide

There is a lack of specific research detailing the fabrication of functional materials where this compound is a key component. General principles of materials science suggest that organic molecules with aromatic and functional groups, such as this compound, could potentially be explored as building blocks for novel materials. However, specific methodologies, characterization, and performance data for materials derived from this compound are not presently available in reviewed scientific papers.

Hybrid Organic-Inorganic Materials Utilizing this compound

The development of hybrid organic-inorganic materials often leverages organic ligands to coordinate with metal centers, creating materials with combined properties. While the dithiocarboxamide functional groups on the naphthalene (B1677914) core could theoretically act as ligands for metal ions, there is no specific research found that demonstrates the synthesis or characterization of such hybrid materials using this compound. Research in related areas, such as hybrid materials based on other naphthalene derivatives like disodium (B8443419) naphthalene dicarboxylate for battery applications, exists, but this does not directly involve the dithiocarboxamide analogue.

Optoelectronic and Photofunctional Properties of this compound-Based Materials

The optoelectronic properties of materials are fundamentally linked to their molecular structure. The naphthalene core is known to be photoactive, and the sulfur-containing dithiocarboxamide groups could influence electronic properties. However, there are no specific studies that investigate the photophysical, optoelectronic, or photofunctional characteristics of materials based on this compound. Research on related compounds, such as naphthalene diimides, shows their utility in photochromic materials, but this cannot be directly extrapolated to the dithiocarboxamide derivative.

Analytical Applications of Naphthalene 1,4 Dithiocarboxamide

Naphthalene-1,4-dithiocarboxamide as a Derivatization Reagent in Advanced Separation Techniques

Derivatization is a chemical modification process used to convert an analyte into a product of similar structure that is more suitable for analysis by a particular instrumental method. While this compound possesses reactive functional groups that could theoretically be employed for derivatization, its specific application as a derivatization reagent for the purpose of enhancing detection in liquid chromatography-mass spectrometry (LC-MS) is not extensively documented in current scientific literature.

Currently, there is a lack of specific research detailing the use of this compound as a derivatization agent to improve the detection of analytes in LC-MS. The core utility of a derivatizing agent in this context is to improve ionization efficiency, increase the mass of the analyte to shift it out of low-mass interference regions, or to introduce a functionality that can be detected with high sensitivity. While the thioamide groups of this compound offer potential sites for reaction, published studies demonstrating this specific application are not available.

Development of Sensing Platforms Based on this compound

A significant analytical application of this compound is in the synthesis of fluorescent chemosensors. These sensors are designed to detect specific chemical species, such as organophosphate nerve agents, through a measurable change in their fluorescence properties.

In one study, this compound (referred to as 1,4-naphthalenedicarbothioamide in the research) was utilized as a key starting material to synthesize a dimeric thiazole-based fluorescent sensor. acs.orgacs.org The synthesis involved the reaction of the dithiocarboxamide with 3-bromo-4-oxo-4-(pyridin-2-yl)butyl acetate (B1210297) to form a dimer molecule. acs.orgacs.org This sensor was specifically designed to detect organophosphate nerve agent simulants like diethylchlorophosphate (DECP). acs.org

The detection mechanism of the resulting sensor is based on a chemical reaction between the sensor molecule and the organophosphate. This reaction induces a cyclization process, forming a dihydroquinolizinium ring structure. acs.orgacs.org The formation of this planar, extended π-system leads to a significant increase in the fluorescence quantum yield, resulting in a detectable signal. acs.orgacs.org The sensor exhibits an enhanced fluorescence emission upon excitation, for instance at a wavelength of 395 nm, allowing for the detection of the target analyte. acs.orgacs.org The research demonstrated that these types of sensors have a limit of detection in the range of 1 x 10⁻⁴ M for DECP. acs.org This application highlights the utility of the this compound scaffold in creating sensitive and selective fluorescent probes for important analytical targets.

While not a direct sensing application, this compound has also been included in a library of naphthalene-based compounds screened for their potential to inhibit lactate (B86563) dehydrogenase from Babesia microti, a parasite that causes babesiosis. frontiersin.orgnih.gov This type of screening, which aims to identify molecules that bind to specific biological targets, is a fundamental aspect of drug discovery and diagnostics development and relies on analytical techniques to measure binding and inhibition. frontiersin.orgnih.gov

Future Perspectives and Unexplored Research Avenues for Naphthalene 1,4 Dithiocarboxamide

Emerging Trends and Novel Synthetic Approaches for Naphthalene-1,4-dithiocarboxamide

The synthesis of this compound is not yet widely documented, presenting an immediate opportunity for synthetic organic chemists. Future research could focus on developing efficient, scalable, and environmentally benign synthetic routes. Drawing inspiration from established methods for thioamide and dithiocarbamate (B8719985) synthesis, several promising avenues can be explored.

A primary approach would be the direct thionation of the corresponding Naphthalene-1,4-dicarboxamide. Traditional thionating agents like Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) have been extensively used for such transformations. beilstein-journals.orgmdpi.comorganic-chemistry.org However, these reagents often require harsh reaction conditions and can lead to side products. Modern advancements in thionation chemistry offer milder and more selective alternatives. The use of other sulfurizing agents in combination with microwave-assisted synthesis could lead to faster reaction times and higher yields. organic-chemistry.org

Another plausible synthetic strategy involves the reaction of 1,4-dicyanonaphthalene with a suitable sulfur source. The conversion of nitriles to thioamides is a well-established transformation. organic-chemistry.org Exploring different sulfur transfer reagents in this context could provide a direct and efficient route to the target compound.

Furthermore, multicomponent reactions offer an elegant and atom-economical approach. researchgate.net A one-pot reaction involving a suitable naphthalene (B1677914) precursor, an amine source, and a sulfur source could be a novel and efficient way to construct the dithiocarboxamide functionalities. The development of catalytic systems, potentially using transition metals, for the synthesis of aryl dithiocarbamates could also be adapted for this compound. researchgate.netresearchgate.net

Table 1: Potential Synthetic Routes for this compound

PrecursorReagents and ConditionsPotential Advantages
Naphthalene-1,4-dicarboxamideLawesson's reagent or P₄S₁₀ in refluxing toluene (B28343)/xyleneEstablished methodology
Naphthalene-1,4-dicarboxamideNovel thionating agents, Microwave irradiationMilder conditions, faster reactions
1,4-DicyanonaphthaleneH₂S, NaSH, or other sulfur sourcesDirect conversion of nitriles
Naphthalene derivative, Amine, SulfurMulticomponent reaction setupAtom economy, one-pot synthesis

The exploration of these and other innovative synthetic methods will be crucial for making this compound more accessible for further studies into its properties and applications.

Potential for Advanced Applications in Interdisciplinary Fields

The bifunctional nature of this compound, featuring a π-conjugated naphthalene core and sulfur-containing ligating groups, suggests a wide range of potential applications across various disciplines.

Materials Science: Naphthalene diimides, which are structurally related to the target compound, have been investigated for their use in organic electronics due to their favorable electronic properties and stability. gatech.edursc.org The presence of the electron-rich dithiocarboxamide groups in this compound could modulate its electronic characteristics, making it a candidate for investigation as a semiconductor in organic field-effect transistors (OFETs) or as a component in organic photovoltaics (OPVs). gatech.edu The planar naphthalene core facilitates π-π stacking, which is crucial for charge transport in organic materials. nih.gov

Sensor Technology: The thioamide and dithiocarbamate groups are known to act as effective ligands for various metal ions. researchgate.net This suggests that this compound could be developed as a colorimetric or fluorescent sensor. nih.gov The naphthalene moiety itself is a well-known fluorophore. nih.gov Upon coordination with a metal ion, changes in the fluorescence or absorption spectrum of the molecule could be observed, allowing for the detection and quantification of the analyte. The two dithiocarboxamide groups could also allow for the formation of coordination polymers or metal-organic frameworks (MOFs) with interesting structural and functional properties.

Medicinal Chemistry: Thioamides are recognized as important pharmacophores and have been incorporated into various biologically active compounds. researchgate.netnih.govresearchgate.net They can act as isosteres of amides, offering improved stability and altered biological activity. researchgate.netnih.gov Naphthoquinones, which share the naphthalene core, are known for their antimicrobial and antitumoral properties. nih.govnih.gov It is therefore plausible that this compound or its derivatives could exhibit interesting biological activities. Future research could involve screening the compound for its potential as an anticancer, antibacterial, or antifungal agent.

Table 2: Potential Interdisciplinary Applications of this compound

FieldPotential ApplicationRationale
Materials ScienceOrganic Semiconductor (OFETs, OPVs)Planar naphthalene core for π-stacking, tunable electronics
Sensor TechnologyMetal Ion SensorDithiocarboxamide groups as ligands, naphthalene as fluorophore
Medicinal ChemistryBioactive Agent (e.g., anticancer)Thioamide as a pharmacophore, analogy to bioactive naphthoquinones

Strategic Directions for Computational and Experimental Synergy in this compound Research

To accelerate the exploration of this compound, a synergistic approach combining computational modeling and experimental studies is highly recommended. nih.govrsc.org This integrated workflow can guide synthetic efforts, predict key properties, and rationalize experimental findings, ultimately saving time and resources.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the structural, electronic, and optical properties of this compound. acs.orgresearchgate.netresearchgate.netchemrevlett.com Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for assessing its potential in organic electronics, can be calculated. tandfonline.comresearchgate.net DFT can also be used to simulate its interaction with different metal ions, providing insights into its potential as a sensor. researchgate.net Furthermore, computational studies can help to elucidate reaction mechanisms for its synthesis, aiding in the optimization of reaction conditions. nih.gov

Experimental Validation: The predictions from computational studies should then be validated through experimental work. This includes the synthesis of the compound, followed by its thorough characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm its structure. The electronic properties can be experimentally determined using techniques like cyclic voltammetry and UV-Vis spectroscopy. The sensing capabilities can be tested by studying the changes in its spectroscopic properties upon the addition of various analytes. Biological activity can be assessed through in vitro and in vivo assays.

The iterative cycle of computational prediction and experimental feedback will be a powerful strategy to systematically explore the potential of this compound. acs.orgacs.orgpolito.it For instance, if computational studies suggest that modifying the substituent on the nitrogen atoms of the dithiocarboxamide groups could enhance its electronic properties for a specific application, this can guide the next phase of synthetic and experimental work. This synergistic approach will be instrumental in unlocking the full scientific and technological potential of this promising yet underexplored molecule.

Q & A

Q. What are the recommended synthetic routes for Naphthalene-1,4-dithiocarboxamide, and how can purity be validated?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution reactions. For example, thiols or thiourea derivatives can react with halogenated naphthalene precursors under controlled conditions. A study demonstrated that reacting 1,4-dichloronaphthalene with thiourea in ethanol at reflux yields the target compound . Purity Validation:

  • Chromatography: Use HPLC or TLC with a polar stationary phase (e.g., silica gel) and non-polar solvents (e.g., hexane:ethyl acetate) to assess purity.
  • Melting Point: Compare observed melting points with literature values (e.g., 156–158°C for pure samples) .
  • Elemental Analysis: Confirm C, H, N, and S content matches theoretical values (C: 58.51%, H: 4.09%, N: 11.37%, S: 26.03%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.5–8.5 ppm) and thiocarboxamide NH signals (δ 10–12 ppm, broad) .
    • ¹³C NMR: Detect carbonyl carbons (δ ~190 ppm) and aromatic carbons (δ 120–140 ppm) .
  • FTIR: Confirm C=S stretches (1050–1250 cm⁻¹) and N–H bends (1550–1650 cm⁻¹) .
  • Mass Spectrometry: Use ESI-MS or EI-MS to observe the molecular ion peak at m/z 246.35 (M⁺) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Toxicity Mitigation: Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Avoid skin contact; wash hands immediately after handling .
  • Waste Disposal: Neutralize with dilute NaOH before disposal. Follow institutional guidelines for hazardous organic waste .

Advanced Research Questions

Q. How do structural modifications of this compound influence its coordination chemistry with transition metals?

Methodological Answer: The thiocarboxamide groups (–C(=S)NH₂) act as bidentate ligands, coordinating with metals like Fe(II), Co(II), and Ni(II).

  • Experimental Design:
    • Synthesize metal complexes by refluxing the ligand with metal salts (e.g., FeCl₂·4H₂O) in methanol .
    • Characterize using magnetic susceptibility measurements and UV-Vis spectroscopy to determine geometry (e.g., octahedral vs. tetrahedral) .
  • Data Interpretation:
    • Compare IR shifts in C=S and N–H stretches to confirm metal-ligand binding .
    • Use cyclic voltammetry to study redox behavior of metal complexes .

Q. What computational methods are employed to model the electronic properties of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths and angles .
    • Calculate HOMO-LUMO gaps to assess reactivity (e.g., smaller gaps correlate with higher electrophilicity) .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to predict binding affinities .

Q. How can researchers address data gaps in the environmental impact assessment of this compound?

Methodological Answer:

  • Persistence Testing:
    • Conduct OECD 301 biodegradation tests in aerobic aquatic systems .
    • Measure half-life in soil using HPLC to track degradation .
  • Bioaccumulation Studies:
    • Use log Kₒw (octanol-water partition coefficient) predictions via EPI Suite™. Experimental determination via shake-flask method .
  • Ecotoxicity Assays:
    • Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.